molecular formula C14H11NO4 B1356294 2-Methoxy-4'-nitrobenzophenone CAS No. 42495-50-1

2-Methoxy-4'-nitrobenzophenone

Cat. No.: B1356294
CAS No.: 42495-50-1
M. Wt: 257.24 g/mol
InChI Key: DHMLRUWJBJQWFC-UHFFFAOYSA-N
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Description

2-Methoxy-4’-nitrobenzophenone is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzophenone derivatives, which includes 2-Methoxy-4’-nitrobenzophenone, involves a selective crystallization of alkali salts of compounds . The synthesis is based essentially on the reaction of 4-bromotoluene with 4- (benzyloxy)-3-methoxybenzaldehyde in the presence of butyllithium .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4’-nitrobenzophenone comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .


Chemical Reactions Analysis

2-Methoxy-4’-nitrobenzophenone is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4’-nitrobenzophenone include a density of 1.3±0.1 g/cm3, boiling point of 364.5±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.1±3.0 kJ/mol, flash point of 174.3±23.7 °C, and index of refraction of 1.563 .

Scientific Research Applications

Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic nitro compounds, including 4-nitrobenzophenone (a related compound to 2-Methoxy-4'-nitrobenzophenone), was examined in an aqueous medium. This study highlights the complex reduction processes of such compounds, useful in understanding their behavior in various chemical environments (Laviron, Meunier-Prest, & Lacasse, 1994).

Synthesis of Derivatives

Research on the synthesis of derivatives from similar compounds to this compound has been conducted. One study focused on synthesizing 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives, demonstrating the versatility of these compounds in creating new chemical entities (Zhao De-feng, 2006).

Atmospheric Reactivity

A study on guaiacol, a structurally similar compound to this compound, examined its reaction with hydroxyl radicals. This research provides insights into the atmospheric reactivity of methoxyphenols, which are relevant to understanding the environmental impact of such compounds (Lauraguais et al., 2014).

Novel Synthesis Methods

Innovative methods for synthesizing compounds related to this compound have been explored. For example, a study on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid provided alternative approaches for producing cardiotonic drugs (Lomov, 2019).

Environmental Sensitivity

The environmental sensitivity of similar compounds has been studied, such as the use of 2-methoxy-5-nitrobenzyl bromide as a protein reagent. This research provides insights into the environmental interactions of these compounds and their potential applications in biological studies (Horton, Kelly, & Koshland, 1965).

Nucleotide Synthesis

Research into the synthesis of oligodeoxyribonucleotide using derivatives of similar compounds has been conducted. This is significant for understanding the role of these compounds in the synthesis of important biological molecules (Mishra & Misra, 1986).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4’-nitrobenzophenone plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) suggests its potential anti-inflammatory properties . These interactions are primarily mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

2-Methoxy-4’-nitrobenzophenone exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for inflammatory responses . Additionally, 2-Methoxy-4’-nitrobenzophenone affects gene expression by modulating the acetylation of histones, thereby influencing chromatin structure and gene transcription . These cellular effects highlight the compound’s potential in regulating inflammatory and metabolic processes.

Molecular Mechanism

The molecular mechanism of 2-Methoxy-4’-nitrobenzophenone involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as COX-2 and iNOS, leading to their inhibition . This binding is facilitated by the compound’s nitro and methoxy groups, which interact with specific amino acid residues in the enzyme’s active site. Additionally, 2-Methoxy-4’-nitrobenzophenone modulates gene expression by influencing histone acetylation, which affects chromatin structure and transcriptional activity . These molecular interactions underline the compound’s ability to regulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4’-nitrobenzophenone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Methoxy-4’-nitrobenzophenone remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, thereby reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4’-nitrobenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-Methoxy-4’-nitrobenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are critical for its biotransformation and elimination . The compound’s metabolism involves phase I and phase II reactions, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, 2-Methoxy-4’-nitrobenzophenone can modulate metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Methoxy-4’-nitrobenzophenone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Methoxy-4’-nitrobenzophenone within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and activity .

Subcellular Localization

2-Methoxy-4’-nitrobenzophenone exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles such as the mitochondria and nucleus, where it exerts its biochemical effects. The subcellular localization of 2-Methoxy-4’-nitrobenzophenone is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell .

Properties

IUPAC Name

(2-methoxyphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLRUWJBJQWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574516
Record name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42495-50-1
Record name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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